molecular formula C13H11NO2 B1282336 3-(Benzyloxy)picolinaldehyde CAS No. 94454-57-6

3-(Benzyloxy)picolinaldehyde

Cat. No. B1282336
CAS RN: 94454-57-6
M. Wt: 213.23 g/mol
InChI Key: WYLVNASPZUFUJS-UHFFFAOYSA-N
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Description

3-(Benzyloxy)picolinaldehyde (3-BPA) is an aldehyde compound used in synthetic organic chemistry and biochemistry. It is a versatile intermediate for the synthesis of a wide range of compounds, and is used in the preparation of several pharmaceuticals, including anti-inflammatory and anti-cancer agents. 3-BPA is also used for the preparation of a variety of other compounds, including dyes, fragrances, and flavorings. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-BPA.

Scientific Research Applications

Enantiodivergent Carbonyl Catalysis

A new strategy of asymmetric carbonyl catalysis via a chiral Lewis acid-bonded aldehyde has been developed for the direct Mannich/condensation cascade reaction of glycine ester with aromatic aldimines . The co-catalytic system of 2-picolinaldehyde and chiral YbIII-N,N′-dioxides was identified to be efficient .

properties

IUPAC Name

3-phenylmethoxypyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-9-12-13(7-4-8-14-12)16-10-11-5-2-1-3-6-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLVNASPZUFUJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40538630
Record name 3-(Benzyloxy)pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40538630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzyloxy)picolinaldehyde

CAS RN

94454-57-6
Record name 3-(Benzyloxy)pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40538630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of (3-(benzyloxy)pyridin-2-yl)methanol (7.50 g) and MnO2 (30.00 g) in CHCl3 was heated to reflux for 90 min, and then cooled to rt. The reaction mixture was filtered. The filtrate was concentrated in vacuo and the residue was chromatographed with a silica gel column (eluting agent: 2:1 (v/v) PE/EA) to give the title compound as a pale yellow solid (5.40 g, 73.00%), HPLC: 93.00%. The compound was characterized by the following spectroscopic data: MS (ESI, pos. ion) m/z: 214.6 (M+1); 1H NMR (400 MHz, CDCl3) δ: 5.26 (s, 2H), 7.34-7.47 (m, 7H), 8.41 (t, J=2.5 Hz, 1H), 10.40 (s, 1H) ppm.
Quantity
7.5 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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solvent
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Name
Quantity
30 g
Type
catalyst
Reaction Step One
Yield
73%

Synthesis routes and methods II

Procedure details

Quantity
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Reaction Step One
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